9-Hydroxyhexadecanoic acid, also known as 9-hydroxy palmitic acid, is a fatty acid derivative characterized by the presence of a hydroxyl group at the ninth carbon of the hexadecanoic acid chain. This compound has garnered attention in various scientific fields, particularly in biochemistry and pharmacology, due to its potential health benefits and applications in therapeutic contexts.
9-Hydroxyhexadecanoic acid can be isolated from natural sources, notably marine brown algae such as Sargassum wightii. This alga has been identified as a rich source of bioactive compounds, including 9-hydroxyhexadecanoic acid, which exhibits various biological activities, including enzyme inhibition and antioxidant properties .
This compound falls under the category of fatty acids and is classified as a hydroxy fatty acid. It is part of a broader class of compounds known for their roles in biological systems, including cellular signaling and metabolic processes. Its chemical formula is with a molecular weight of approximately 272.43 g/mol .
The synthesis of 9-hydroxyhexadecanoic acid can be achieved through several methods, primarily focusing on extraction from natural sources or chemical synthesis.
The extraction process typically includes:
9-Hydroxyhexadecanoic acid participates in various chemical reactions typical for fatty acids and alcohols:
The reactivity of 9-hydroxyhexadecanoic acid is influenced by its functional groups, allowing it to serve as a precursor for synthesizing more complex molecules through condensation reactions or coupling reactions with other organic compounds.
Recent studies have highlighted the potential mechanisms through which 9-hydroxyhexadecanoic acid exerts its biological effects:
Molecular docking studies have provided insights into how 9-hydroxyhexadecanoic acid interacts with target enzymes at the molecular level, suggesting specific binding sites and interaction dynamics that enhance its inhibitory effects .
Relevant analyses have shown that 9-hydroxyhexadecanoic acid retains its functional properties when subjected to moderate temperatures, making it suitable for various applications in food and pharmaceuticals .
9-Hydroxyhexadecanoic acid has several promising applications:
Marine microalgae and macroalgae serve as primary biosynthetic sources for 9-hydroxyhexadecanoic acid (9-Hydroxyhexadecanoic acid), leveraging specialized oxidative enzymes to convert saturated and unsaturated fatty acid precursors. The brown alga Sargassum wightii produces 9-hydroxyhexadecanoic acid via the action of lipoxygenase-like enzymes on palmitoleic acid (C16:1), yielding 9-hydroxyhexadec-7E-enoic acid as a key intermediate [5] [8]. Diatoms such as Nanofrustulum shiloi further demonstrate this pathway, generating 9-hydroxyhexadecenoic acid at concentrations of 0.012 ± 0.0009 μmol per mg carbon, alongside minor quantities of the ketone derivative 9-ketohexadecenoic acid [5].
This biosynthetic route is linked to chemical defense mechanisms in algae, where 9-hydroxyhexadecanoic acid accumulation correlates with negative effects on marine grazers (e.g., sea urchin reproduction). The enzymatic cascade involves:
Table 1: Biosynthetic Efficiency in Marine Algae
Algal Species | Precursor Fatty Acid | Primary Product | Concentration (μmol/mg C) |
---|---|---|---|
Sargassum wightii | Palmitoleic acid | 9-hydroxyhexadec-7E-enoic acid | 0.18 ± 0.02 |
Nanofrustulum shiloi | Palmitoleic acid | 9-hydroxyhexadecenoic acid | 0.012 ± 0.0009 |
Cylindrotheca closterium | Hexadecanoic acid | Epoxyalcohol intermediates | Trace quantities |
Cytochrome P450 (CYP) enzymes, particularly the CYP4 family, catalyze regioselective ω-hydroxylation of fatty acids. Human isoforms CYP4A11, CYP4F2, and CYP4F3B hydroxylate hexadecanoic acid at the C9–C10 position, forming 9-hydroxyhexadecanoic acid as a minor metabolite alongside ω-terminal products [6] [10]. The reaction mechanism involves:
Cyclooxygenase (COX) isoforms contribute indirectly by generating prostaglandin H₂ (PGH₂), which undergoes internal oxidation by CYP4F8 in human urogenital tissues to form epoxy/hydroxy derivatives. Though not a direct 9-hydroxyhexadecanoic acid producer, CYP4F8 exemplifies the interplay between COX and CYP pathways in fatty acid diversification [6] [10].
Table 2: Key Human Cytochrome P450 Isoforms in Hydroxylation
Isoform | Tissue Expression | Primary Fatty Acid Substrates | Positional Specificity |
---|---|---|---|
CYP4A11 | Liver, kidney | Arachidonic acid, palmitic acid | ω-1 (C15–C16) |
CYP4F2 | Liver, kidney | Leukotriene B₄, palmitic acid | ω (C16); minor C9 |
CYP4F3B | Liver, kidney | Eicosapentaenoic acid | ω-2 (C14); minor C9 |
CYP4F8 | Urogenital tract | Prostaglandin H₂ | Internal (C9–C14) |
Non-enzymatic peroxidation of hexadecanoic acid generates 9-hydroxyhexadecanoic acid under pro-oxidant conditions (e.g., elevated reactive oxygen species or UV exposure). This autoxidation proceeds via:
Experimental studies show autoxidation yields racemic 9-hydroxyhexadecanoic acid, contrasting enantioselective enzymatic synthesis. Oxidation rates increase 12-fold in the presence of transition metals (e.g., Fe²⁺), confirming radical-mediated pathways dominate in abiotic environments [4].
Table 3: Autoxidation vs. Enzymatic Synthesis
Parameter | Autoxidation Pathway | Enzymatic Pathway |
---|---|---|
Catalyst | Reactive oxygen species/Metal ions | CYP450/Lipoxygenase |
Stereoselectivity | Racemic mixture | Enantiopure (R)- or (S)-forms |
Rate (pH 7.4) | 0.18 nmol/min⁻¹mg⁻¹ substrate | 4.2 nmol/min⁻¹mg⁻¹ protein |
Key intermediate | C9/C10 hydroperoxide | Epoxyalcohol (enzymatic hydrolysis) |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3